![molecular formula C24H29N3O2 B10992706 N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B10992706.png)
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide
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Description
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C24H29N3O2 with a molecular weight of approximately 393.51 g/mol. The compound features an indole core, a piperidine ring, and a methoxyethyl side chain, which contribute to its biological properties.
1. Sigma Receptor Affinity
A significant aspect of the biological activity of this compound lies in its interaction with sigma receptors, particularly sigma-1 and sigma-2 receptors. Research indicates that derivatives of benzylpiperidine exhibit high affinity for sigma-1 receptors, which are implicated in various neurological processes and have been targeted for the treatment of depression and neurodegenerative diseases. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrated a Ki value of 3.90 nM for sigma-1 receptors, indicating potent binding affinity .
2. Anticancer Activity
Recent studies have explored the anticancer potential of indole derivatives, including those similar to this compound. These compounds have shown cytotoxic effects against various cancer cell lines. For example, an analog exhibited better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells . The presence of the indole moiety is believed to enhance interaction with cancer-related targets.
3. Cholinesterase Inhibition
The compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has also been investigated. Inhibition of these enzymes is relevant for Alzheimer's disease therapy, as it can enhance cholinergic neurotransmission . Compounds with a piperidine structure have been shown to possess dual inhibition properties, making them promising candidates for further development in neurodegenerative disease treatment.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the indole and piperidine rings significantly affect the biological activity of the compounds. For instance:
Substituent | Effect on Activity |
---|---|
Methoxy group | Enhances receptor affinity |
Benzyl group | Increases selectivity for sigma receptors |
Variations in piperidine substitution | Alters binding affinity and selectivity |
These findings suggest that careful tuning of substituents can optimize the pharmacological profile of the compound.
Case Study 1: Sigma Receptor Interaction
In a study evaluating a series of N-benzylpiperidine derivatives, it was found that specific substitutions on the phenyl ring significantly influenced their affinity for sigma receptors. The unsubstituted derivative showed high selectivity for sigma-1 over sigma-2 receptors, highlighting the importance of structural modifications in enhancing receptor interactions .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of indole derivatives similar to this compound demonstrated promising results against various cancer cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate the mechanism of action, which involved apoptosis induction through specific pathway activation .
Properties
Molecular Formula |
C24H29N3O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C24H29N3O2/c1-29-17-16-27-15-12-21-22(8-5-9-23(21)27)24(28)25-20-10-13-26(14-11-20)18-19-6-3-2-4-7-19/h2-9,12,15,20H,10-11,13-14,16-18H2,1H3,(H,25,28) |
InChI Key |
XVGWRBJXHDWZOA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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